molecular formula C11H13NO B1360154 4-(1-Pyrrolidinyl)benzaldehyde CAS No. 51980-54-2

4-(1-Pyrrolidinyl)benzaldehyde

Cat. No. B1360154
Key on ui cas rn: 51980-54-2
M. Wt: 175.23 g/mol
InChI Key: DATXHLPRESKQJK-UHFFFAOYSA-N
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Patent
US05384320

Procedure details

POCl3 (6.13 g) was added to stirred DMF (7 ml) at 0° C. and the mixture was stirred for 30 minutes at room temperature. The mixture was added dropwise to a solution of 1-phenylpyrrolidine (5.0 g) in DMF (30 ml) at 0° C. and the resulting solution was stirred overnight at room temperature. The reaction mixture was poured into an ice water mixture and extracted with Et2O. The Et2O layer was washed with saturated NaCl solution, dried over MgSO4 and the solution was concentrated in vacuo. The resulting crystalline mass was washed with Et2O-hexane, yielding 1-(4-formylphenyl)pyrrolidine (3.28 g). ##STR6##
Name
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[C:6]1([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN([CH:20]=[O:21])C>>[CH:20]([C:9]1[CH:10]=[CH:11][C:6]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:7][CH:8]=1)=[O:21]

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCCC1
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The Et2O layer was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
WASH
Type
WASH
Details
The resulting crystalline mass was washed with Et2O-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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